N-(1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydro-1H-indole-1-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydro-1H-indole-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines the indole and benzodioxole moieties, making it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzodioxole Group: The benzodioxole group can be introduced through a palladium-catalyzed C-N cross-coupling reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the indole-benzodioxole intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzodioxole derivatives .
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the amine group and overall structure.
1-(1,3-benzodioxol-5-yl)-2-propanamine: Similar in structure but with a different side chain.
1-(1,3-benzodioxol-5-yl)-3-indole derivatives: Similar core structure but with variations in the substituents.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydro-1H-indole-1-carboxamide is unique due to its specific combination of the indole and benzodioxole moieties, which imparts distinct chemical and biological properties. Its ability to interact with microtubules and induce apoptosis sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-8-12-4-2-3-5-14(12)19(11)17(20)18-13-6-7-15-16(9-13)22-10-21-15/h2-7,9,11H,8,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLGZEIMPYQVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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